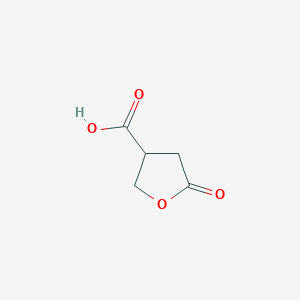

5-Oxotetrahydrofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSWFYLALGXCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-89-5 | |

| Record name | 2-oxooxolane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Oxotetrahydrofuran-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 5-Oxotetrahydrofuran-3-carboxylic acid. Known commonly as (±)-paraconic acid, this molecule serves as the parent structure for a broad class of biologically active natural products. Its bifunctional nature, possessing both a γ-butyrolactone and a carboxylic acid moiety, makes it a versatile building block in synthetic organic chemistry and a subject of interest in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical behavior and practical applications.

Core Molecular Structure and Physicochemical Properties

5-Oxotetrahydrofuran-3-carboxylic acid is a heterocyclic compound featuring a five-membered lactone (a cyclic ester) ring with a carboxylic acid substituent at the C-3 position. This structure is the foundational core of the paraconic acids, a class of natural products known for a range of biological activities, including antibiotic and antineoplastic properties.[1]

Key Physicochemical Data

The fundamental properties of 5-Oxotetrahydrofuran-3-carboxylic acid are summarized in the table below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | 5-Oxotetrahydrofuran-3-carboxylic acid | - |

| Synonyms | (±)-Paraconic Acid, Tetrahydro-5-oxo-3-furoic Acid, (Hydroxymethyl)succinic Acid γ-Lactone | [2] |

| CAS Number | 498-89-5 (for racemate) | [2] |

| Molecular Formula | C₅H₆O₄ | [2] |

| Molecular Weight | 130.10 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Melting Point | ~48 °C | [3] |

| Boiling Point | 403.9 ± 38.0 °C (Predicted) | [3] |

| pKa | 3.84 ± 0.20 (Predicted) | [3] |

| Solubility | Soluble in water, DMSO, Methanol; Slightly soluble in Chloroform. |

Acidity and Basic Properties: An Analysis

The term "basic properties" in the context of this molecule refers primarily to its Brønsted-Lowry acidity, which defines its behavior in protic solvents and biochemical systems.

Brønsted-Lowry Acidity

The dominant acidic character arises from the carboxylic acid group (-COOH). The predicted pKa of approximately 3.84 indicates it is a moderately strong organic acid, comparable to other short-chain carboxylic acids like formic acid (pKa 3.77) and benzoic acid (pKa 4.19).[3][4] The acidity is a direct consequence of the stability of the corresponding carboxylate anion formed upon deprotonation.

The stability of this conjugate base is enhanced by two primary factors:

-

Resonance Delocalization: The negative charge is not localized on a single oxygen atom but is delocalized across the O-C-O system of the carboxylate group. This spreading of charge significantly stabilizes the anion, favoring the dissociation of the proton.[5]

-

Inductive Effect: The lactone ring, particularly the electron-withdrawing carbonyl group (C=O) and the ether oxygen, exerts a negative inductive effect (-I effect). This effect pulls electron density away from the C-3 carbon and, subsequently, from the attached carboxyl group, further stabilizing the negative charge of the conjugate base and increasing the acidity of the parent molecule.[6]

Diagram 1: Factors contributing to the acidity of 5-Oxotetrahydrofuran-3-carboxylic acid.

Lewis Basicity

While primarily acidic, the molecule possesses Lewis basic sites. The lone pairs of electrons on the carbonyl oxygen of the lactone and the ether oxygen can act as proton acceptors or coordinate with Lewis acids under specific, typically strongly acidic or non-aqueous, conditions. This property is crucial for understanding its reactivity in acid-catalyzed reactions, such as esterification or ring-opening.

Synthesis and Reactivity

As the parent of the paraconic acids, 5-Oxotetrahydrofuran-3-carboxylic acid is a key synthetic target. Its synthesis often begins from readily available bio-based platform chemicals like itaconic acid or citric acid.

Representative Synthetic Protocol

A plausible and chemically sound method for the synthesis involves the acid-catalyzed hydration and lactonization of itaconic acid. Itaconic acid itself can be produced via the fermentation of carbohydrates or by the thermal decomposition of citric acid.[3][7]

Protocol: Acid-Catalyzed Cyclization of Itaconic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1 equivalent) in a 2M aqueous solution of a strong mineral acid, such as sulfuric acid (H₂SO₄). The acid acts as a catalyst for both hydration and lactonization.

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Mechanism: The reaction proceeds via a tandem sequence. First, the mineral acid protonates the double bond of itaconic acid, facilitating a Markovnikov addition of water to form 2-hydroxy-2-(carboxymethyl)succinic acid. This intermediate then undergoes intramolecular esterification (lactonization) under the acidic conditions to yield the target 5-oxotetrahydrofuran-3-carboxylic acid.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram 2: Simplified workflow for the synthesis from itaconic acid.

Key Chemical Reactions

The molecule's bifunctionality dictates its reactivity, allowing for transformations at either the carboxylic acid or the lactone ring.

Diagram 3: Major reaction pathways for 5-Oxotetrahydrofuran-3-carboxylic acid.

-

Carboxylic Acid Derivatization: Standard transformations of the carboxyl group, such as Fischer esterification (with an alcohol and acid catalyst), amide formation (with an amine and a coupling agent), or reduction to a primary alcohol (using strong reducing agents like LiAlH₄), can be performed selectively.

-

Lactone Ring Opening: The lactone is susceptible to nucleophilic attack, particularly under basic conditions. Treatment with aqueous sodium hydroxide will cause saponification of the ester, leading to hydrolytic ring-opening to form the corresponding hydroxymethyl succinate salt.[8] Subsequent acidification will yield the free di-acid.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of 5-Oxotetrahydrofuran-3-carboxylic acid requires a combination of spectroscopic techniques. The data below are predicted values based on established spectroscopic principles and serve as a benchmark for validation.

| Technique | Predicted Observation | Rationale |

| ¹H NMR | ~10-12 ppm (1H, broad s): Carboxylic acid proton.~4.5-4.8 ppm (2H, m): Protons on C5 (-CH₂-O-).~3.5-3.8 ppm (1H, m): Proton on C3 (-CH-COOH).~2.8-3.1 ppm (2H, m): Protons on C4 (-CH₂-C=O). | The COOH proton is highly deshielded and often exchanges, leading to a broad signal.[9] Protons on C5 are adjacent to an electronegative oxygen. The C3 proton is alpha to two carbonyl groups (lactone and acid). Protons on C4 are alpha to the lactone carbonyl. |

| ¹³C NMR | ~175-180 ppm: Lactone carbonyl carbon (C5).~170-175 ppm: Carboxylic acid carbonyl carbon.~65-70 ppm: C2 carbon (-CH₂-O-).~40-45 ppm: C3 carbon (-CH-COOH).~35-40 ppm: C4 carbon (-CH₂-C=O). | Carbonyl carbons appear far downfield.[10] The carbon attached to the ether oxygen (C2) is deshielded. The aliphatic carbons (C3, C4) appear in the upfield region. |

| FT-IR (cm⁻¹) | ~3300-2500 (broad): O-H stretch of the carboxylic acid (H-bonded dimer).~1770 (strong, sharp): C=O stretch of the γ-lactone.~1710 (strong): C=O stretch of the carboxylic acid.~1320-1210: C-O stretch. | The broad O-H band is characteristic of carboxylic acids.[11] The lactone carbonyl typically appears at a higher frequency than an open-chain ester or a carboxylic acid carbonyl.[12] |

| Mass Spec. | [M-H]⁻: 129.02 m/z (Negative ESI)[M+Na]⁺: 153.02 m/z (Positive ESI) | Corresponds to the loss of a proton for the negative ion and the addition of a sodium adduct for the positive ion. |

Applications in Research and Drug Development

The unique scaffold of 5-Oxotetrahydrofuran-3-carboxylic acid makes it a valuable precursor in several fields.

-

Synthesis of Bioactive Molecules: It is used as a starting material or key intermediate in the total synthesis of more complex, substituted paraconic acids, which exhibit a wide array of biological activities, including antifungal, antiviral, and anticancer properties.

-

Precursor to Antibacterial Agents: The molecule is a documented reagent in the synthesis of methylenecarboxybutyrolactones, a class of compounds investigated for their antibacterial activity.[2]

-

Chiral Building Block: The chiral versions of paraconic acid are powerful synthons, allowing for the stereocontrolled synthesis of complex natural products and pharmaceuticals.

Sources

- 1. rsc.org [rsc.org]

- 2. (±)-Paraconic Acid | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. compoundchem.com [compoundchem.com]

- 10. ichp.vot.pl [ichp.vot.pl]

- 11. files.eric.ed.gov [files.eric.ed.gov]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

5-Oxotetrahydrofuran-3-carboxylic acid chemical structure and IUPAC name

An In-Depth Technical Guide to 5-Oxotetrahydrofuran-3-carboxylic Acid: Structure, Synthesis, and Applications

Executive Summary

5-Oxotetrahydrofuran-3-carboxylic acid, also known as (±)-Paraconic Acid, is a bifunctional heterocyclic compound featuring a γ-butyrolactone ring and a carboxylic acid moiety. This structure makes it a valuable chiral building block in organic synthesis. While its isomer, 5-Oxotetrahydrofuran-2-carboxylic acid, is more frequently documented, the 3-carboxy analogue serves as a critical scaffold for pharmacologically active molecules. Most notably, it forms the core of C75, a synthetic inhibitor of fatty acid synthase (FASN) with significant potential in oncology research. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis strategies, and key applications in drug development for an audience of researchers and medicinal chemists.

The γ-Lactone Carboxylic Acid Scaffold in Medicinal Chemistry

The γ-butyrolactone is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its relative stability and its ability to act as a compact, polar core. The addition of a carboxylic acid group introduces a critical handle for further chemical modification and significantly influences the molecule's pharmacokinetic profile. Carboxylic acids are ionizable at physiological pH, which can enhance aqueous solubility and provide a key interaction point (e.g., hydrogen bonding, salt bridge formation) for binding to biological targets like enzymes and receptors[1]. However, this ionization can also limit passive diffusion across biological membranes, a common challenge in drug design[1]. 5-Oxotetrahydrofuran-3-carboxylic acid embodies this dual character, making it and its derivatives subjects of significant interest in the synthesis of targeted therapeutics.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The formal IUPAC name for this compound is 5-oxooxolane-3-carboxylic acid [2]. It is also widely known by its common synonym, (±)-Paraconic acid [2][3][4]. The molecule possesses a stereocenter at the C3 position, and thus exists as a racemic mixture or as individual enantiomers.

Caption: 2D Chemical Structure of 5-Oxotetrahydrofuran-3-carboxylic acid.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 498-89-5 | [2][3][7][8] |

| Molecular Formula | C₅H₆O₄ | [3][7][8] |

| Molecular Weight | 130.10 g/mol | [3][7][8] |

| IUPAC Name | 5-oxooxolane-3-carboxylic acid | [2] |

| SMILES | C1C(COC1=O)C(=O)O | [3] |

| InChI | InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8) | [2][3] |

| Topological Polar Surface Area | 63.6 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Spectroscopic Profile

While specific spectra for 5-Oxotetrahydrofuran-3-carboxylic acid are primarily held by commercial suppliers[9], its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by two features. First, a very broad O-H stretching absorption from the carboxylic acid dimer, typically spanning 2500–3300 cm⁻¹[10]. Second, two distinct carbonyl (C=O) stretching peaks: one for the carboxylic acid around 1710 cm⁻¹ and another for the γ-lactone, typically at a higher frequency (~1770 cm⁻¹).

-

¹H NMR Spectroscopy : The proton of the carboxylic acid (–COOH) would be the most deshielded, appearing as a broad singlet downfield, typically around 10–13 ppm. The protons on the furan ring would appear in the 2.5-5.0 ppm range, with the proton at the C3 position being coupled to the adjacent methylene protons.

-

¹³C NMR Spectroscopy : Two carbonyl carbons would be observed in the 170–185 ppm region. The remaining three sp³-hybridized carbons of the ring would appear further upfield.

Synthesis Methodologies

The synthesis of 5-Oxotetrahydrofuran-3-carboxylic acid can be logically approached from commercially available precursors such as itaconic acid[3].

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the lactone to reveal a hydroxyl-substituted dicarboxylic acid, which can be traced back to the α,β-unsaturated precursor, itaconic acid. This suggests a forward synthesis involving hydration and a selective reduction or cyclization sequence.

Caption: Retrosynthetic approach for 5-Oxotetrahydrofuran-3-carboxylic acid.

Representative Experimental Protocol: Synthesis from Itaconic Acid

The following protocol is a representative, chemically plausible method based on known transformations of the precursor, itaconic acid (CAS 97-65-4)[3].

-

Step 1: Acid-Catalyzed Hydration of Itaconic Acid.

-

Procedure: Itaconic acid is dissolved in water with a catalytic amount of a strong acid (e.g., sulfuric acid) and heated under reflux.

-

Causality: This step aims to add water across the carbon-carbon double bond (a Michael addition of water) to form 2-hydroxy-2-(carboxymethyl)succinic acid (citric acid analogue). The acid catalyst protonates the carbonyl oxygen, activating the conjugated system for nucleophilic attack by water.

-

-

Step 2: Selective Reduction and Lactonization.

-

Procedure: The resulting tri-acid is treated with a selective reducing agent, such as sodium borohydride in a suitable solvent, followed by acidification.

-

Causality: The goal is the selective reduction of the non-conjugated carboxylic acid (the one at the former C2 position of the itaconic acid backbone) to a primary alcohol. Upon acidification, this newly formed hydroxyl group undergoes spontaneous intramolecular esterification (lactonization) with the adjacent carboxylic acid group to form the thermodynamically stable five-membered γ-lactone ring. Careful control of stoichiometry and conditions is crucial to prevent over-reduction of the other carboxyl groups.

-

-

Step 3: Purification.

-

Procedure: The final product is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate) and purified by recrystallization or column chromatography.

-

Causality: Extraction separates the organic product from inorganic salts and unreacted starting material. Purification ensures the removal of any side products to yield the target compound with high purity.

-

Applications in Research and Drug Development

The primary significance of 5-Oxotetrahydrofuran-3-carboxylic acid in modern research lies in its role as a key structural component of targeted therapeutics.

Precursor to Fatty Acid Synthase (FASN) Inhibitors

The most prominent application is in the synthesis of C75 , a derivative of 5-Oxotetrahydrofuran-3-carboxylic acid (specifically, 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid)[11].

-

Mechanism of Action: C75 is a well-characterized, irreversible inhibitor of fatty acid synthase (FASN). FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in various cancer cells, where it is associated with tumor growth and survival. By inhibiting FASN, C75 disrupts lipid metabolism, leading to cancer cell death.

-

Mitochondrial Effects: Further research has shown that C75 also inhibits the human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), a key enzyme in the mitochondrial fatty acid synthesis (mtFAS) pathway. This inhibition impairs the production of lipoic acid, a vital cofactor for mitochondrial enzymes, leading to mitochondrial dysfunction, increased reactive oxygen species (ROS), and reduced cell viability[11]. This dual action highlights a complex mechanism with potential therapeutic benefits and toxicities.

-

Therapeutic Potential: The link between FASN/mtFAS inhibition and cancer cell viability makes C75 and other molecules derived from the 5-Oxotetrahydrofuran-3-carboxylic acid scaffold promising candidates for oncological drug development[11].

Caption: Application pathway from core scaffold to therapeutic effect.

Reagent for Antibacterial Synthesis

The racemic form, (±)-Paraconic Acid, is also utilized as a starting material in the synthesis of methylenecarboxybutyrolactones, a class of compounds that have demonstrated antibacterial activity[4][7]. This application leverages the core lactone structure as a template for building more complex, biologically active molecules.

Conclusion and Future Outlook

5-Oxotetrahydrofuran-3-carboxylic acid is a versatile and valuable building block for medicinal chemistry and drug development. While less studied than its 2-carboxy isomer, its role as the foundational scaffold for the potent FASN inhibitor C75 firmly establishes its importance. Its bifunctional nature, containing both a stable lactone ring and a modifiable carboxylic acid group, provides a robust platform for creating novel therapeutics. Future research will likely focus on the asymmetric synthesis of its enantiomers to develop stereospecific inhibitors and on the exploration of new derivatives targeting metabolic pathways in cancer and other diseases.

References

-

Yao, C. H., et al. (2014). 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. Journal of Biological Chemistry, 289(24), 17184-94. [Link]

-

PubChem. 5-Oxo-2-tetrahydrofurancarboxylic acid. [Link]

-

Raczko, J. (2002). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Polish Journal of Chemistry, 76(9), 1267-1274. [Link]

-

Chemsrc. 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. [Link]

-

eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link]

-

Lumen Learning. Physical Properties of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]

-

NIST WebBook. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]

-

NIST WebBook. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]

-

ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (±)-Paraconic Acid | TRC-P191200-100MG | LGC Standards [lgcstandards.com]

- 3. guidechem.com [guidechem.com]

- 4. 5-oxo-tetrahydrofuran-3-carboxylic acid | 498-89-5 [chemicalbook.com]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. 5-oxo-tetrahydrofuran-3-carboxylic acid CAS#: 498-89-5 [chemicalbook.com]

- 8. 498-89-5 | 5-Oxotetrahydrofuran-3-carboxylic acid | Ambeed.com [ambeed.com]

- 9. 498-89-5|5-Oxotetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Oxotetrahydrofuran-3-carboxylic Acid: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxotetrahydrofuran-3-carboxylic acid, also known as paraconic acid, is a γ-butyrolactone derivative that forms the foundational core of a significant class of bioactive natural products. While its substituted derivatives, the paraconic acids, have been isolated from various lichens and fungi and demonstrate notable antineoplastic and antibiotic activities, the history and natural presence of the parent compound itself are less conspicuous. This technical guide provides a comprehensive overview of the discovery, synthesis, and natural occurrence of 5-oxotetrahydrofuran-3-carboxylic acid and its derivatives, offering insights into their biological significance and the experimental methodologies for their study.

Introduction: The Paraconic Acid Core

5-Oxotetrahydrofuran-3-carboxylic acid is a chiral molecule featuring a five-membered lactone ring with a carboxylic acid substituent at the C-3 position. This structure is the parent scaffold of the paraconic acids, a family of natural products that are characterized by alkyl or methylene substituents at other positions of the tetrahydrofuran ring[1][2]. The inherent reactivity and stereochemistry of this core structure have made it a compelling target for synthetic chemists and a subject of interest for pharmacologists due to the biological activities exhibited by its naturally occurring analogs[1].

Discovery and Synthesis

While the precise historical moment of the first synthesis of unsubstituted 5-oxotetrahydrofuran-3-carboxylic acid is not prominently documented, its existence as a stable chemical entity is confirmed by its commercial availability (CAS 498-89-5)[3][4][5][6]. It is plausible that its initial synthesis was achieved as a foundational step towards the total synthesis of the more complex and biologically active substituted paraconic acids.

The synthesis of the paraconic acid core and its derivatives has been approached through various strategies, often focusing on stereoselective methods to obtain enantiomerically pure compounds.

Representative Synthetic Approach: Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids

A notable method for the asymmetric synthesis of derivatives involves the oxidation of achiral 3-aryl-2-hydroxycyclopent-2-en-1-ones. This approach provides a pathway to enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids, which are analogs of the paraconic acid structure[7].

Experimental Protocol: Asymmetric Oxidation [7]

-

Preparation of the Catalyst: In a flame-dried flask under an inert atmosphere, dissolve (+)-diethyl tartrate in an appropriate solvent (e.g., dichloromethane). Add titanium(IV) isopropoxide and stir the mixture to form the chiral titanium complex.

-

Oxidation Reaction: Cool the catalyst solution and add the 3-aryl-2-hydroxycyclopent-2-en-1-one substrate.

-

Initiation of Oxidation: Add tert-butyl hydroperoxide (t-BuOOH) dropwise to the reaction mixture while maintaining a low temperature.

-

Work-up and Purification: After the reaction is complete, quench the reaction and perform an aqueous work-up. The crude product is then purified by chromatography to yield the 2-aryl-5-oxotetrahydrofuran-2-carboxylic acid.

The causality behind this experimental design lies in the formation of a chiral titanium-diethyl tartrate complex that directs the stereochemical outcome of the oxidation of the achiral enol substrate. This results in the formation of an enantiomerically enriched product.

Natural Occurrence of Paraconic Acids

The substituted derivatives of 5-oxotetrahydrofuran-3-carboxylic acid, the paraconic acids, are well-established secondary metabolites found in lichens and fungi[1][2][8]. A prominent example is the lichen Cetraria islandica, commonly known as Iceland moss, which is a rich source of paraconic acids such as protolichesterinic acid and lichesterinic acid[2][8].

Table 1: Prominent Naturally Occurring Paraconic Acids

| Paraconic Acid Derivative | Natural Source(s) | Reported Biological Activity |

| Protolichesterinic Acid | Cetraria islandica | Antibiotic, Antiproliferative, Antiviral[2] |

| Lichesterinic Acid | Cetraria islandica | Antibiotic, Antiproliferative[2] |

| (+)-Nephrosteranic Acid | Lichens | Antineoplastic, Antibiotic[1] |

| (+)-Roccellaric Acid | Lichens | Antineoplastic, Antibiotic[1] |

While the natural occurrence of these substituted derivatives is well-documented, the presence of the unsubstituted 5-oxotetrahydrofuran-3-carboxylic acid in nature has not been definitively established. It may exist as a transient metabolic intermediate that does not accumulate to detectable levels.

Isolation of Paraconic Acids from Natural Sources

The isolation of paraconic acids from their natural sources presents a challenge due to their structural similarities and weak ultraviolet absorption. A successful two-step protocol has been developed for the isolation of protolichesterinic acid and lichesterinic acid from Cetraria islandica[2][8].

Experimental Protocol: Isolation of Paraconic Acids from Cetraria islandica [2][8]

-

Extraction: Milled lichen material is extracted with a suitable organic solvent (e.g., acetone or ethanol) to obtain a crude extract.

-

Size-Exclusion Chromatography: The crude extract is subjected to column chromatography using a size-exclusion stationary phase such as Sephadex LH-20. This step separates the paraconic acids from other lichen metabolites of different molecular sizes.

-

Fast Centrifugal Partition Chromatography (FCPC): The fractions enriched in paraconic acids from the size-exclusion chromatography are further purified using FCPC. This technique provides high-resolution separation based on the differential partitioning of the compounds between two immiscible liquid phases.

This protocol is self-validating as the purity of the isolated fractions can be monitored at each stage using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with final structural confirmation by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biological Activity and Potential Applications

The biological activities of the paraconic acid class of compounds are primarily attributed to the substituted derivatives. These activities include:

-

Antineoplastic Properties: Several paraconic acids have demonstrated cytotoxicity against various cancer cell lines[1][9].

-

Antibiotic Effects: The ability of these compounds to inhibit the growth of bacteria and fungi has been reported[1][2].

The parent compound, 5-oxotetrahydrofuran-3-carboxylic acid, is utilized as a reagent in the synthesis of methylenecarboxybutyrolactones, which have shown antibacterial activity[3][10]. This suggests that the core structure is crucial for the biological activity, which is then modulated by the various substituents found in the natural derivatives.

Future Perspectives

The 5-oxotetrahydrofuran-3-carboxylic acid core remains a structure of significant interest for medicinal chemistry and drug development. Future research will likely focus on:

-

Total Synthesis: The development of novel and efficient synthetic routes to the paraconic acid core and its derivatives to enable the creation of libraries of new compounds for biological screening.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the paraconic acid scaffold influence its biological activity to design more potent and selective therapeutic agents.

-

Metabolomic Studies: Advanced analytical techniques may yet reveal the presence of the unsubstituted 5-oxotetrahydrofuran-3-carboxylic acid in natural sources, shedding more light on its biosynthetic pathways and biological role.

Conclusion

5-Oxotetrahydrofuran-3-carboxylic acid is a pivotal molecule that serves as the structural foundation for the biologically active paraconic acids. While its own natural occurrence remains to be definitively proven, its importance as a synthetic target is well-established. The study of its derivatives has provided valuable insights into natural product chemistry and has opened avenues for the development of new therapeutic agents. Continued investigation into the synthesis, natural occurrence, and biological activity of this compound and its analogs is crucial for advancing our understanding of its role in nature and its potential applications in medicine.

References

- Current time information in London, GB. The time at the location 'London, GB' is 06:16 PM.

-

Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. NIH. [Link]

-

Some members of paraconic acids. | Download Scientific Diagram. ResearchGate. [Link]

-

Synthesis and cytotoxic evaluation of novel paraconic acid analogs. PubMed. [Link]

-

step isolation of the two major paraconic acids of Cetraria islandica. ResearchGate. [Link]

-

Cas 4694-66-0,3-Furancarboxylic acid, tetrahydro-5-oxo-, (3S)- | lookchem. lookchem. [Link]

-

Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | C14H22O4 | CID 4248455. PubChem. [Link]

-

5 g/min ) over ten min, resulting in a cloudy pale-orange color (Figure 1A). The reaction was allowed to stir under - nitrogen - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

5-(2-Methylpropyl)tetrahydro-2-oxo-3-furancarboxylic acid | C9H14O4. PubChem. [Link]

-

5-Hexyltetrahydro-2-oxo-3-furancarboxylic acid | C11H18O4 | CID 10375946. PubChem. [Link]

-

5-Heptyltetrahydro-2-oxo-3-furancarboxylic acid | C12H20O4 | CID 18371062. PubChem. [Link]

-

Efficient Stereoselective Synthesis of the Enantiomers of Highly Substituted Paraconic Acids | The Journal of Organic Chemistry. ACS Publications. [Link]

-

Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)- 5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3. Thieme. [Link]

-

Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. [Link]

-

Separation of Itaconic Acid from the Aqueous Phase using Phosphoric Extractants. Bentham Science. [Link]

-

Total Syntheses of Paraconic Acids and 1,10-seco-Guaianolides via a Barbier Allylation/Translactonization Cascade of 3-(Bromomethyl)-2(5H)-furanone | Organic Letters. ACS Publications. [Link]

-

On the potential role of naturally occurring carboxylic organic acids as anti-infective agents: opportunities and challenges. PubMed. [Link]

- The Natural Occurrence of the Carboxylic Acids. Google Books.

-

Boronic acid. Wikipedia. [Link]

Sources

- 1. Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-oxo-tetrahydrofuran-3-carboxylic acid CAS#: 498-89-5 [m.chemicalbook.com]

- 4. 498-89-5 | 5-Oxotetrahydrofuran-3-carboxylic acid | Ambeed.com [ambeed.com]

- 5. (±)-Paraconic Acid | TRC-P191200-100MG | LGC Standards [lgcstandards.com]

- 6. guidechem.com [guidechem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and cytotoxic evaluation of novel paraconic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-oxo-tetrahydrofuran-3-carboxylic acid | 498-89-5 [chemicalbook.com]

An In-Depth Technical Guide to 5-Oxotetrahydrofuran-3-carboxylic Acid (CAS 498-89-5): A Keystone Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Oxotetrahydrofuran-3-carboxylic acid, also known by its synonym Paraconic acid, is a bifunctional molecule featuring a γ-butyrolactone ring and a carboxylic acid moiety. This unique structural arrangement imparts significant chemical reactivity and versatility, establishing it as a valuable chiral building block in modern organic synthesis. Its ability to serve as a precursor for complex stereodefined molecules makes it particularly relevant in the fields of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, applications, and handling protocols, designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.

Core Molecular Profile and Significance

Nomenclature and Identification

Proper identification is critical for sourcing and regulatory compliance. The key identifiers for this compound are listed below.

| Identifier | Value | Source |

| CAS Number | 498-89-5 | [1] |

| Molecular Formula | C₅H₆O₄ | [2] |

| Molecular Weight | 130.10 g/mol | [2] |

| IUPAC Name | 5-Oxooxolane-3-carboxylic acid | |

| Common Synonyms | Paraconic acid | [3] |

Chemical Structure and Stereochemistry

The structure of 5-Oxotetrahydrofuran-3-carboxylic acid consists of a five-membered lactone (a cyclic ester) with a carboxylic acid group at the 3-position. The carbon atom at the 3-position is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-5-oxotetrahydrofuran-3-carboxylic acid and (S)-5-oxotetrahydrofuran-3-carboxylic acid. This chirality is of paramount importance, as the biological activity of molecules derived from this scaffold is often dependent on a specific stereoisomer.

Significance in Medicinal Chemistry

The carboxylic acid functional group is a cornerstone of drug design, present in over 450 marketed drugs.[4][5] It often serves as a key pharmacophoric element, engaging in hydrogen bonding and ionic interactions with biological targets. However, its presence can also pose challenges related to metabolic instability and poor membrane permeability.[4][5] Molecules like 5-Oxotetrahydrofuran-3-carboxylic acid serve as rigid scaffolds that can position the crucial carboxylic acid group in a well-defined spatial orientation, while the lactone ring offers additional points for chemical modification. This allows for the synthesis of complex libraries of compounds for screening and the development of bioisosteres to overcome common pharmacokinetic challenges.[4][5]

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties is provided below. This data is essential for planning reactions, purification, and storage.

| Property | Value / Description |

| Physical State | Solid. |

| Storage Temperature | Recommended: 2-8°C, under inert gas, in a dry environment.[1] |

| Solubility | Soluble in polar organic solvents. |

| Topological Polar Surface Area (TPSA) | 63.6 Ų[2] |

| Hydrogen Bond Acceptors | 3[2] |

| Hydrogen Bond Donors | 1[2] |

| Rotatable Bonds | 1[2] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for structure verification and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the diastereotopic protons on the tetrahydrofuran ring. Key signals would include those for the methine proton at the C3 position (adjacent to the carboxyl group) and the methylene protons at C2 and C4. The acidic proton of the carboxylic acid will appear as a broad singlet, often far downfield, and its position can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the lactone carbonyl carbon (typically ~170-180 ppm), the carboxylic acid carbonyl carbon (similar range), and the carbons of the tetrahydrofuran ring.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 1770-1800 cm⁻¹ is characteristic of the γ-lactone carbonyl stretch. A second, broader carbonyl stretch for the carboxylic acid will appear around 1700-1730 cm⁻¹. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid.[6]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z 130, along with characteristic fragmentation patterns resulting from the loss of CO₂, H₂O, or the carboxylic acid group.[7][8]

Synthesis and Chiral Resolution

The synthesis of paraconic acids and their derivatives is an area of active research, with various strategies developed to control stereochemistry.

Synthetic Strategies

While a universally adopted, single-step synthesis for the racemic 3-carboxy isomer is not prominently featured in high-impact literature, its synthesis is conceptually rooted in established organic reactions. A common approach involves the Michael addition of a nucleophile to an appropriate unsaturated precursor, such as itaconic acid or its derivatives, followed by cyclization.

More advanced and stereocontrolled syntheses have been developed for substituted paraconic acids. For instance, a stereodivergent synthesis was achieved via the dynamic kinetic resolution of 3-acylsuccinimides, which are subsequently converted to the target paraconic acids.[9][10] This highlights the importance of controlling the stereocenter at the 3-position early in the synthetic sequence.

Protocol: Chiral Resolution via Diastereomeric Esterification

The separation of enantiomers is crucial for drug development. A widely applicable and robust method is the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard techniques like chromatography. The use of a chiral auxiliary, such as L-(-)-menthol, has proven effective for resolving carboxylic acid intermediates in the synthesis of complex bioactive molecules.[11][12]

Causality: L-menthol is a readily available, inexpensive, and enantiomerically pure natural product. When it reacts with a racemic carboxylic acid, it forms two diastereomeric esters. The different spatial arrangements of these diastereomers lead to distinct interactions with the stationary phase of an HPLC column, allowing for their separation.

Step-by-Step Protocol:

-

Esterification:

-

To a solution of racemic 5-oxotetrahydrofuran-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add L-(-)-menthol (1.1 eq).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

-

-

Purification & Separation:

-

Purify the crude residue via flash column chromatography on silica gel to isolate the mixture of diastereomeric menthyl esters.

-

Set up a preparative High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase (e.g., CHIRALPAK® series).

-

Dissolve the diastereomeric mixture in the mobile phase (e.g., a hexane/isopropanol mixture) and inject it onto the column.

-

Collect the separated fractions corresponding to each diastereomer, guided by UV detection.[11][12]

-

-

Hydrolysis (Cleavage of Auxiliary):

-

Treat each separated diastereomer with a base (e.g., lithium hydroxide in a THF/water mixture) to hydrolyze the ester bond.

-

Stir at room temperature until the starting ester is consumed (monitor by TLC).

-

Acidify the reaction mixture with aqueous HCl (e.g., 1 M) to protonate the carboxylate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically pure (R)- or (S)-5-oxotetrahydrofuran-3-carboxylic acid.

-

Chemical Reactivity and Key Transformations

The molecule's bifunctional nature dictates its reactivity. The carboxylic acid and the lactone ring can be manipulated independently or in concert to build molecular complexity.

-

Carboxylic Acid Reactions: The -COOH group undergoes standard transformations such as esterification (as described above), conversion to acid chlorides (using thionyl chloride or oxalyl chloride), and amidation (via coupling agents like HATU or EDC) to introduce a wide range of functional groups.

-

Lactone Ring-Opening: The lactone is susceptible to nucleophilic attack, especially under basic conditions. Strong nucleophiles like Grignard reagents or organolithiums can open the ring to form diols. Basic hydrolysis will open the ring to form the corresponding 4-hydroxy-1,3-dicarboxylate salt.

-

α-Functionalization: The protons on the carbon alpha to the carboxylic acid (C3) can be removed by a strong base, generating an enolate that can react with various electrophiles, allowing for further substitution at this position.

Applications in Drug Discovery

The rigid lactone scaffold combined with the chiral carboxylic acid makes this compound a powerful starting material for synthesizing biologically active molecules.

-

Precursors to Antibiotics: Paraconic acids are a class of natural products known for their antibiotic and antineoplastic properties.[3] 5-Oxotetrahydrofuran-3-carboxylic acid serves as the core scaffold for many of these compounds.[13]

-

Fatty Acid Synthase (FASN) Inhibitors: Derivatives of this scaffold, such as 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), are known inhibitors of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types.[14] Inhibition of FASN can disrupt cancer cell metabolism and induce apoptosis, making this a promising therapeutic strategy.[14]

-

Artificial Glutamate Analogs: The defined stereochemistry of this building block is critical for creating analogs of neurotransmitters. Chiral resolution of related intermediates has been a key step in the enantiospecific synthesis of artificial glutamate analogs designed to selectively target glutamate receptors in the central nervous system.[11][12]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this chemical.

Hazard Identification

The compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Safe Handling Protocol

| Protocol Step | Rationale and Action |

| Engineering Controls | To minimize inhalation risk, always handle in a well-ventilated area, preferably within a certified chemical fume hood. |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles and/or a face shield to prevent contact that can cause serious eye damage. Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Skin/Body Protection: Wear a lab coat and closed-toe shoes. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

| Storage | Store in a tightly sealed container in a cool (2-8°C), dry place away from incompatible materials such as strong oxidizing agents.[1] |

| Spill Response | In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. |

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. |

Conclusion and Future Outlook

5-Oxotetrahydrofuran-3-carboxylic acid is more than a simple chemical reagent; it is a versatile and powerful tool for the construction of stereochemically complex and biologically relevant molecules. Its value is particularly pronounced in medicinal chemistry, where the demand for novel, enantiomerically pure scaffolds continues to grow. Future research will likely focus on developing more efficient and scalable asymmetric syntheses of this core structure and expanding its application in the synthesis of novel therapeutics targeting areas from infectious diseases to oncology and neuroscience.

References

- This cit

-

A facile route to (+)- and (–)-trans-tetrahydro-5-oxo-2-pentylfuran-3-carboxylic acid, precursors of (+)- and (–)-methylenolactocin. Chemical Communications (RSC Publishing). Available at: [Link]

-

Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Thieme. Available at: [Link]

-

Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. National Institutes of Health. Available at: [Link]

-

Efficient kinetic resolution of racemic α-quaternary carboxylic acids via bromolactonization catalyzed by hydroxy-type chiral bifunctional sulfide. Tetrahedron. Available at: [Link]

-

Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. Available at: [Link]

-

4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. National Center for Biotechnology Information. Available at: [Link]

-

Stereodivergent Synthesis of Chiral Paraconic Acids via Dynamic Kinetic Resolution of 3-Acylsuccinimides. ACS Publications. Available at: [Link]

-

Some members of paraconic acids. ResearchGate. Available at: [Link]

-

Stereodivergent Synthesis of Chiral Paraconic Acids via Dynamic Kinetic Resolution of 3-Acylsuccinimides. National Center for Biotechnology Information. Available at: [Link]

-

5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. Available at: [Link]

- This cit

-

Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link]

- This cit

- This cit

- This cit

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. Available at: [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. National Center for Biotechnology Information. Available at: [Link]

- This cit

Sources

- 1. 498-89-5|5-Oxotetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 8. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID(21461-84-7) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereodivergent Synthesis of Chiral Paraconic Acids via Dynamic Kinetic Resolution of 3-Acylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

- 12. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of (R)- and (S)-5-Oxotetrahydrofuran-2-carboxylic Acid Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Editor's Note: This guide focuses on the enantiomers of 5-Oxotetrahydrofuran-2 -carboxylic acid. While the initial topic specified the 3-carboxylic acid isomer, a comprehensive review of authoritative chemical databases and scientific literature reveals that the (R)- and (S)-enantiomers of the 2-carboxylic acid isomer are the compounds of significant scientific, industrial, and commercial relevance. The principles, synthetic strategies, and analytical techniques discussed herein provide a robust framework applicable to the study of chiral lactones.

Introduction: The Significance of Chirality in γ-Lactone Scaffolds

Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, potency, and toxicity. The enantiomers of 5-Oxotetrahydrofuran-2-carboxylic acid, a γ-butyrolactone derivative, are quintessential examples of valuable chiral building blocks. These molecules serve as versatile synthons in the asymmetric synthesis of complex natural products and pharmacologically active compounds. Their rigid, five-membered lactone ring, combined with a stereodefined carboxylic acid handle, provides a powerful platform for introducing chirality and functionality into target molecules. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers, exploring their synthesis, characterization, and strategic applications.

Section 1: Core Physicochemical and Stereochemical Properties

The (R)- and (S)-enantiomers of 5-Oxotetrahydrofuran-2-carboxylic acid are mirror images of each other and, as such, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light, where they rotate it in equal but opposite directions. This optical activity is a direct consequence of their absolute stereochemistry at the C2 position.

Caption: Molecular structures of the (R) and (S) enantiomers.

Table 1: Comparative Physicochemical Properties

| Property | (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid | (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid | Reference(s) |

| CAS Number | 53558-93-3 | 21461-84-7 | [1][2] |

| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ | [1][2] |

| Molecular Weight | 130.10 g/mol | 130.10 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | White to light yellow to beige crystalline powder | [2] |

| Melting Point | 71-73 °C (lit.) | 71-73 °C (lit.) | [2][3] |

| Boiling Point | 165-167 °C / 0.3 mmHg (lit.) | 150-155 °C / 0.2 mmHg (lit.) | [2][3] |

| Optical Rotation | [α]20/D -14°, c = 5 in methanol (typical) | [α]20/D +14°, c = 5 in methanol | [4] |

| Synonyms | (R)-(-)-γ-Carboxy-γ-butyrolactone | (S)-(+)-γ-Carboxy-γ-butyrolactone, L-α-Hydroxyglutaric acid γ-lactone | [4] |

Section 2: Enantioselective Synthesis Strategies

The most reliable and widely adopted method for producing these enantiomers in high purity is through the stereospecific transformation of chiral precursors. The readily available and inexpensive amino acids, D- and L-glutamic acid, serve as ideal starting materials.

Causality of the Synthetic Pathway: The synthesis hinges on the diazotization of the primary amine of glutamic acid using sodium nitrite (NaNO₂) in an acidic medium (HCl). This reaction generates an unstable diazonium salt intermediate. The key step is the subsequent intramolecular nucleophilic attack by the γ-carboxyl group on the carbon atom bearing the diazonium group. This Sɴ2-like reaction proceeds with inversion of stereochemistry, leading to the formation of the γ-lactone ring. Consequently, D-glutamic acid yields the (R)-enantiomer, and L-glutamic acid yields the (S)-enantiomer. The reaction is typically performed at low temperatures (0 to -5 °C) to control the reactivity of the diazonium intermediate and minimize side reactions.

Caption: Synthesis from chiral glutamic acid precursors.

Protocol 2.1: Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid

This protocol is a self-validating system; starting with enantiopure L-glutamic acid ensures the formation of the (S)-lactone, verifiable by polarimetry.

-

Dissolution: Dissolve L-glutamic acid (e.g., 10.0 g, 0.068 mol) in deionized water (20 mL) in a conical flask equipped with a magnetic stirrer.[4]

-

Cooling: Place the flask in an ice-salt bath to cool the solution to -5 °C.

-

Reagent Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂, e.g., 7.0 g, 0.102 mol) in deionized water (20 mL).[4]

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cold L-glutamic acid solution. Concurrently, add concentrated hydrochloric acid (HCl) as needed to maintain a strongly acidic environment.[3][4] Maintain the temperature below 0 °C throughout the addition.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir continuously for 12 hours or overnight.[3][4] The solution should become clear.

-

Isolation: Concentrate the reaction mixture by rotary evaporation at a temperature below 50 °C to obtain a viscous, oily residue.[4]

-

Extraction: Dissolve the residue in ethyl acetate (EtOAc). Filter to remove any inorganic salts (e.g., NaCl). Wash the collected solids with additional EtOAc.

-

Drying and Purification: Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under vacuum to yield the crude product, typically as a light-yellow oil or solid.[4] Further purification can be achieved by crystallization.

Section 3: Analytical Methodologies for Enantiomeric Discrimination

Since enantiomers have identical physical properties in an achiral environment, their separation and quantification require a chiral environment. This is a critical step for quality control in synthesis and for studying stereoselective processes.

1. Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable direct method.[5] The principle involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer. These transient, diastereomeric complexes have different energies, leading to different retention times and thus separation.[6]

2. Chiral Derivatization: An indirect method where the racemic acid mixture is reacted with an enantiomerically pure chiral derivatizing agent (e.g., a chiral amine or alcohol) to form a pair of diastereomers.[7] These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques (e.g., silica gel TLC or HPLC).[7][8]

Caption: Principle of chiral resolution via derivatization.

Protocol 3.1: General Workflow for Chiral HPLC Analysis

-

Column Selection: Choose an appropriate Chiral Stationary Phase (CSP) column. Columns like Chiralpak® IA or ID are often effective for separating chiral compounds.[5]

-

Mobile Phase Preparation: Prepare a mobile phase based on the column manufacturer's recommendations. A common mobile phase for these types of compounds might be a mixture of hexane/isopropanol or acetonitrile/water with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or ammonia) to improve peak shape.[5]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

-

Instrumentation: Set up the HPLC system with the chosen column and mobile phase. Equilibrate the column until a stable baseline is achieved.

-

Injection and Analysis: Inject the sample and run the analysis. The two enantiomers should elute at different retention times.

-

Quantification: Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Section 4: Applications in Research and Drug Development

The primary value of (R)- and (S)-5-Oxotetrahydrofuran-2-carboxylic acid lies in their utility as chiral synthons. Their stereochemistry is transferred to a more complex target molecule, avoiding the need for difficult resolutions later in a synthetic sequence.

-

Chiral Building Blocks: They are key intermediates in the synthesis of a wide range of molecules, including antiviral agents (e.g., dideoxynucleosides) and other biologically active natural products.[3] The lactone can be opened, and the carboxylic acid can be transformed into various other functional groups.

-

Chiral Derivatizing Agents: The (S)-enantiomer, in particular, is used as a chiral derivatizing agent for determining the enantiomeric purity of alcohols and amines through techniques like NMR or HPLC.[2][4]

-

Biological Activity: While many derivatives show biological activity, the parent compounds themselves have been studied. For instance, silver (I) complexes involving both (R)- and (S)-enantiomers have demonstrated significant antibacterial and antifungal activities. The core γ-lactone structure is a feature in many natural products with diverse biological activities, including antimicrobial and anti-inflammatory properties.[9][10]

Conclusion

(R)- and (S)-5-Oxotetrahydrofuran-2-carboxylic acid are not merely mirror-image molecules; they are distinct chemical entities offering stereochemically defined pathways to complex molecular targets. Their efficient synthesis from glutamic acid, coupled with robust analytical methods for verifying their purity, makes them indispensable tools for the modern synthetic chemist. Understanding the unique properties and applications of each enantiomer is crucial for researchers and drug development professionals aiming to harness the power of chirality to create novel therapeutics and functional materials.

References

-

Molecules. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]

-

New Journal of Chemistry. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Royal Society of Chemistry. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]

-

LookChem. (n.d.). Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. [Link]

-

Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation. Taylor & Francis. [Link]

-

Molecules. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (NIH). [Link]

-

Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]

-

Molecules. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. National Institutes of Health (NIH). [Link]

-

Molecules. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. PubMed. [Link]

-

New Journal of Chemistry. (2019). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Royal Society of Chemistry. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. [Link]

-

Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]

-

Molecules. (2018). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. (R)-(-)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 53558-93-3 [chemicalbook.com]

- 4. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]

- 5. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 7. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activity of 5-Oxotetrahydrofuran-3-carboxylic Acid Derivatives

Introduction: The Significance of the γ-Butyrolactone Scaffold

The 5-oxotetrahydrofuran, commonly known as γ-butyrolactone, is a privileged scaffold in medicinal chemistry and a structural feature present in approximately 10% of all natural products.[1] Its derivatives, particularly those functionalized with a carboxylic acid at the 3-position, represent a class of compounds with a remarkable breadth of biological activities. These activities span from antimicrobial and anticancer to anti-inflammatory effects, making them highly attractive starting points for drug discovery programs.[1][2] The inherent reactivity of the lactone ring, combined with the synthetic versatility offered by the carboxylic acid handle, allows for the creation of diverse chemical libraries to probe various biological targets. This guide provides a comprehensive overview of the key biological activities of 5-oxotetrahydrofuran-3-carboxylic acid derivatives, delves into their mechanisms of action, and presents detailed protocols for their evaluation.

Anticancer Activity: Targeting Aberrant Cellular Processes

Derivatives of the 5-oxotetrahydrofuran-3-carboxylic acid core have demonstrated significant potential as anticancer agents, primarily by inhibiting crucial enzymatic pathways overactive in cancer cells.

Mechanism of Action: Fatty Acid Synthase (FASN) Inhibition

A prominent mechanism is the inhibition of fatty acid synthase (FASN), an enzyme responsible for the synthesis of fatty acids. Many cancer cells exhibit upregulated FASN activity to support rapid proliferation and membrane synthesis. A well-studied example is C75 , or 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, a synthetic FASN inhibitor with proven therapeutic potential in various cancer models.[3] C75 not only targets the primary FASN pathway but also impairs mitochondrial fatty acid synthesis by inhibiting mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), an enzyme that shares conserved catalytic domains with FASN.[3] This dual action disrupts cellular energy homeostasis and lipid signaling, leading to apoptosis in cancer cells.

Mechanism of Action: Lactate Transport Inhibition

Another critical target is the inhibition of lactate transport.[4] Cancer cells often exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate. This lactate is exported out of the cell by monocarboxylate transporters (MCTs) to maintain intracellular pH and fuel tumor metabolism.[4] Compounds that block MCTs can cause intracellular lactate accumulation, leading to acidosis and cell death.[4] While not direct derivatives of the 5-oxotetrahydrofuran-3-carboxylic acid core, related carboxylic acid-containing heterocyclic compounds have shown promise as lactate transport inhibitors, suggesting a viable therapeutic strategy for this scaffold.[4]

General Cytotoxicity

Beyond specific enzyme inhibition, many novel derivatives have been synthesized and screened for general cytotoxic activity against a range of cancer cell lines. For instance, various 5-ylidene-2-thioxo-4-thiazolidinones, which can be conceptually derived from the core structure, have shown submicromolar cytotoxicity against leukemia, colon, CNS, and ovarian cancer cell lines.[5] Similarly, novel 5-oxopyrrolidine derivatives, which share a five-membered ring structure, have exerted potent anticancer activity against A549 lung adenocarcinoma cells.[6] These findings underscore the potential of small heterocyclic scaffolds containing a carboxylic acid moiety to serve as a foundation for developing new anticancer agents.[6][7][8][9]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of 5-oxotetrahydrofuran-3-carboxylic acid derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT 116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The γ-butyrolactone scaffold is a well-established pharmacophore in the design of novel antimicrobial agents.[2] The increasing prevalence of multidrug-resistant pathogens necessitates the development of new molecules that can overcome existing resistance mechanisms.[2]

Spectrum of Activity

Studies have shown that derivatives of 5-oxotetrahydrofuran exhibit a broad range of antimicrobial activities.[1] For example, a series of synthesized γ-butyrolactone derivatives were evaluated against a panel of pathogens including Enterobacter aerogenes, Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, Aspergillus niger, and Candida albicans.[1][10] One particular compound demonstrated high antimicrobial activity against S. epidermidis, comparable to the standard antibiotic streptomycin.[1][10] Other studies have highlighted the activity of butyrolactone analogues against Streptococcus gordonii, a bacterium implicated in oral infections.[11]

Structure-Activity Relationships (SAR)

Preliminary SAR studies indicate that the nature and position of substituents on the butyrolactone ring are critical for antimicrobial potency.[11] For instance, the length of an alkyl chain at the C5 position and the presence of a carboxyl group at the C4 position have been shown to significantly influence antibacterial activity.[11] This suggests that a dual-pronged approach, modifying different positions on the scaffold, could lead to the development of more potent bactericidal agents.[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method involves challenging the microorganism with serial dilutions of the test compound in a liquid nutrient broth.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control well (broth and inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is a hallmark of many diseases, and targeting the enzymes that mediate the inflammatory process is a key therapeutic strategy. Substituted tetrahydrofurans have been investigated for their potential as anti-inflammatory agents.[12]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[13] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is induced during inflammation.[13] Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.[13]

Studies on 5-carboxyl-2,3-diaryl-tetrahydrofuran-3-ols have identified compounds with appreciable COX-2 inhibition and selectivity.[12] The substituents on the phenyl rings and the group at the C-5 position of the tetrahydrofuran ring significantly affect the activity, highlighting the importance of specific structural features for interaction with the active site of the COX-2 enzyme.[12]

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams outline a typical drug discovery workflow and a simplified signaling pathway.

Drug Discovery Workflow

Caption: A generalized workflow for the discovery and development of 5-OTFCA derivatives.

Simplified COX-2 Inhibition Pathway

Caption: Inhibition of the COX-2 pathway by a 5-OTFCA derivative to reduce inflammation.

Summary of Biological Activities and Representative Data

The following table summarizes the key biological activities and provides examples of the types of data generated in their assessment.

| Biological Activity | Molecular Target(s) | Example Assay | Key Metric |

| Anticancer | Fatty Acid Synthase (FASN), Monocarboxylate Transporters (MCTs) | MTT Cytotoxicity Assay | IC₅₀ (µM) |

| Antimicrobial | Bacterial Cell Wall/Membrane Synthesis, Essential Enzymes | Broth Microdilution | MIC (µg/mL) |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | COX Inhibitory Assay | IC₅₀ (µM), Selectivity Index |

Future Perspectives and Conclusion